N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a 4-(acetylamino)phenyl group linked via a butanamide chain to a 3-oxo-1,2-benzothiazol-2(3H)-yl moiety. The benzothiazole core is a sulfur- and nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The acetylamino phenyl group may enhance solubility and bioavailability, while the butanamide linker provides structural flexibility for target binding.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13(23)20-14-8-10-15(11-9-14)21-18(24)7-4-12-22-19(25)16-5-2-3-6-17(16)26-22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
KCCMGRFZCCBAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Three-Component Reaction
A green chemistry approach developed by enables benzothiazole synthesis from aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO).
Procedure :
-
Reactants : Aniline derivatives (e.g., 4-nitroaniline) and benzylamine.
-
Conditions :
-
Solvent: DMSO (acts as oxidant)
-
Temperature: 140°C under N₂ atmosphere
-
Time: 22 hours
-
-
Outcome : Forms 2-substituted benzothiazoles with yields up to 80%.
Mechanism :
-
Double C–S and C–N bond formation via C–N bond cleavage.
-
DMSO facilitates cyclization by oxidizing intermediates.
Advantages :
Alternative Cyclization Methods
-
Thiocyclization of o-Halonitrobenzenes : Older methods use halogenated substrates with sulfur sources but face limitations due to toxicity.
-
Iodine-Catalyzed Reactions : Employ acetophenones and sulfur powder, though requiring halogenated intermediates.
Butanamide Chain Introduction
Alkylation of Benzothiazole Intermediate
The 3-oxo-1,2-benzothiazol-2(3H)-yl group is functionalized at the 4-position via nucleophilic substitution or Mitsunobu reactions.
Example Protocol :
-
Substrate : 3-Oxo-1,2-benzothiazole.
-
Reagent : 4-Bromobutanoyl chloride.
-
Conditions :
-
Base: Triethylamine (TEA) in anhydrous tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
-
Outcome : Forms 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl chloride.
Coupling with Acetylamino Phenyl Group
Amide Bond Formation Using EDCI/HOBt
A standard peptide coupling method adapted from:
Procedure :
-
Reactants :
-
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoyl chloride.
-
4-Aminoacetanilide (N-(4-aminophenyl)acetamide).
-
-
Coupling Agents :
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
HOBt (Hydroxybenzotriazole).
-
-
Conditions :
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: 0°C → RT, 12–24 hours.
-
-
Workup :
Alternative Coupling Strategies
-
Schotten-Baumann Reaction : Aqueous base conditions for acyl chloride-amine reactions, though less efficient for sterically hindered substrates.
-
Uronium Salts (HATU, TBTU) : Higher yields but increased cost.
Protecting Group Strategies
To prevent undesired reactions during coupling:
-
Acetylation : The aniline group in 4-aminoacetanilide is pre-protected as an acetamide.
-
Boc Protection : Temporary tert-butoxycarbonyl groups for amine intermediates, removed via trifluoroacetic acid (TFA).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalyst-Free | 80 | 95 | High | Low (no metals) |
| EDCI/HOBt | 70 | 98 | Moderate | Moderate |
| Schotten-Baumann | 50 | 90 | High | Low |
Optimal Route : Catalyst-free benzothiazole synthesis followed by EDCI/HOBt-mediated coupling balances yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Biological Activity
N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3S, with a molecular weight of approximately 369.4 g/mol. The compound is characterized by the presence of both an acetylamino group and a benzothiazole moiety, which are known to influence its pharmacological properties.
Biological Activities
Research indicates that compounds containing benzothiazole rings often exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been documented for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Properties : The structural components of the compound suggest it may interact with cancer-related pathways, although specific mechanisms require further investigation.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may function by:
- Inhibiting specific enzymes involved in disease pathways.
- Interacting with biological targets that modulate cellular signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines. |
| Anticancer | May induce apoptosis in cancer cell lines; further studies needed. |
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . -
Anti-inflammatory Effects :
Another research project focused on the anti-inflammatory potential of benzothiazole derivatives. The study found that certain compounds could significantly reduce levels of inflammatory markers in vitro, suggesting a possible therapeutic role for this compound in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural elements include:
- 4-(Acetylamino)phenyl group: Shared with N4-Acetylsulfacetamide (), which replaces the benzothiazole with a sulfonamide group. Sulfonamides are typically associated with antimicrobial activity, whereas amides like the target compound may exhibit different pharmacological profiles .
- 3-Oxo-1,2-benzothiazol-2(3H)-yl group: Present in the compound, which incorporates a sulfonyl-piperidine substituent. This modification increases molecular weight (477.55 g/mol) and may alter binding affinity compared to the target’s simpler acetylamino group .
- Butanamide linker: Similar to compound 18 in , which features a benzoisoquinolinone heterocycle and a hydroxyethyl group. The hydroxyethyl group in compound 18 likely improves aqueous solubility, whereas the target’s phenyl group may enhance lipophilicity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Heterocycle Impact : Benzothiazoles (target, ) exhibit broader bioactivity than benzoxazines (), likely due to sulfur’s electronegativity enhancing interactions with biological targets .
- Linker Flexibility : Butanamide linkers (target, ) balance rigidity and flexibility, optimizing binding to deep enzymatic pockets .
- Substituent Effects: The acetylamino group (target, ) improves metabolic stability compared to sulfonamides, which may undergo faster clearance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can purity be optimized?
- Methodology : Multi-step synthesis involving condensation reactions, followed by purification via recrystallization or column chromatography. Key intermediates include benzothiazole and acetoacetanilide derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products .
- Optimization : Use HPLC to monitor reaction progress and purity. For example, acetonitrile/water gradients (70:30) with UV detection at 254 nm can resolve impurities .
Q. What spectroscopic techniques are critical for structural confirmation?
- Techniques :
- NMR : and NMR to verify backbone structure and substituent positions (e.g., acetylaminophenyl resonance at δ 2.1 ppm for CH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 413.1) .
- X-ray Crystallography : For absolute configuration determination (e.g., benzothiazole ring planarity and dihedral angles) .
Q. How should initial biological screening be designed to assess this compound’s activity?
- Screening Protocol :
- Targets : Enzyme inhibition assays (e.g., kinase or protease panels) due to the benzothiazole moiety’s affinity for active sites .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., IC determination via MTT assay) .
- Controls : Include structurally similar analogs (e.g., unsubstituted benzothiazoles) to isolate the role of the 3-oxo group .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Strategies :
- Step Optimization : Replace traditional solvents with ionic liquids to enhance reaction efficiency (e.g., [BMIM][BF] for benzothiazole cyclization) .
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Data : Comparative yield table:
| Step | Traditional Yield (%) | Optimized Yield (%) |
|---|---|---|
| Cyclization | 45 | 72 |
| Acetylation | 60 | 85 |
Q. How to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for cancer cell lines may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardization : Adopt CLSI guidelines for cell viability assays.
- Meta-Analysis : Compare data from PubChem (NCI DTP) and independent studies to identify outliers .
- Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., apoptosis pathways vs. metabolic inhibition) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Approaches :
- Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., benzothiazole stacking with Phe residues) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How to design derivatives to enhance metabolic stability while retaining activity?
- Rational Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
